molecular formula C14H27ClN2O B2871309 2-Chloro-N-(3-ethyl-2-pyrrolidin-1-ylpentyl)propanamide CAS No. 2411296-80-3

2-Chloro-N-(3-ethyl-2-pyrrolidin-1-ylpentyl)propanamide

Cat. No. B2871309
CAS RN: 2411296-80-3
M. Wt: 274.83
InChI Key: DKTIRSYLHLQYCY-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-(3-ethyl-2-pyrrolidin-1-ylpentyl)propanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the structure likely contributes to the stereochemistry of the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives have been found to exhibit a wide range of pharmacological activities .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential applications in medicinal chemistry. The versatile structure of pyrrolidine makes it a promising scaffold for the development of new biologically active compounds .

properties

IUPAC Name

2-chloro-N-(3-ethyl-2-pyrrolidin-1-ylpentyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27ClN2O/c1-4-12(5-2)13(17-8-6-7-9-17)10-16-14(18)11(3)15/h11-13H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTIRSYLHLQYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CNC(=O)C(C)Cl)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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